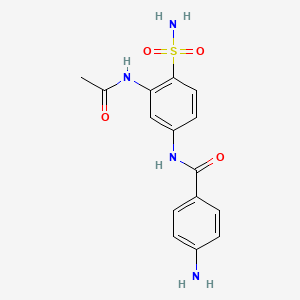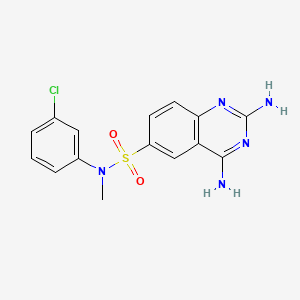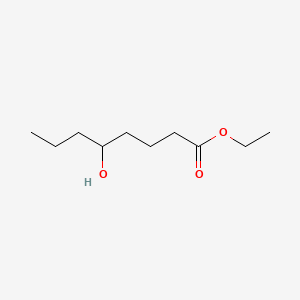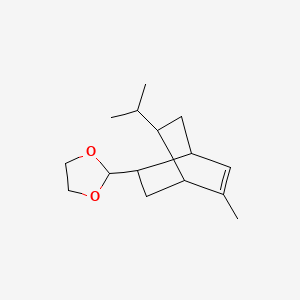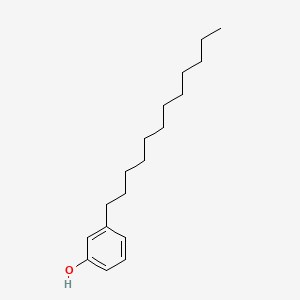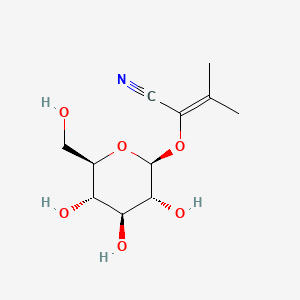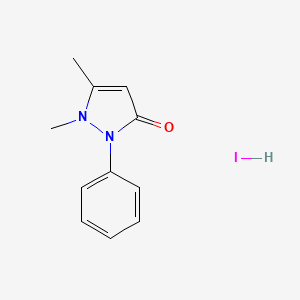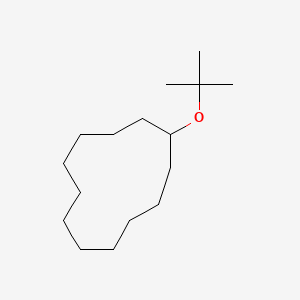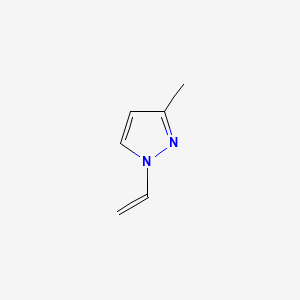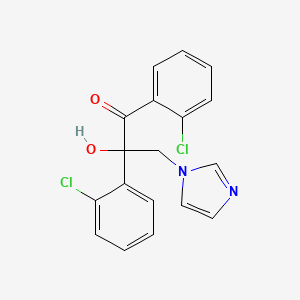
4-((2,4-Dinitrophenyl)azo)-N-phenylnaphthalen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2,4-Dinitrophenyl)azo)-N-phenylnaphthalen-1-amine is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors. This particular compound is known for its applications in various fields, including chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,4-Dinitrophenyl)azo)-N-phenylnaphthalen-1-amine typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of aniline to produce 2,4-dinitroaniline. This is followed by the diazotization of 2,4-dinitroaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is then coupled with N-phenylnaphthalen-1-amine under basic conditions to yield the final azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is often purified through recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-((2,4-Dinitrophenyl)azo)-N-phenylnaphthalen-1-amine undergoes several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions due to the presence of the aromatic rings.
Coupling Reactions: As an azo compound, it can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine.
Coupling: Other diazonium salts under basic conditions.
Major Products
Reduction: Formation of 4-((2,4-diaminophenyl)azo)-N-phenylnaphthalen-1-amine.
Substitution: Halogenated derivatives of the original compound.
Coupling: Formation of more complex azo compounds.
Wissenschaftliche Forschungsanwendungen
4-((2,4-Dinitrophenyl)azo)-N-phenylnaphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized as a dye in textile and printing industries.
Wirkmechanismus
The compound exerts its effects primarily through its ability to participate in redox reactions. The nitro groups can undergo reduction, leading to the formation of reactive intermediates that can interact with biological molecules. Additionally, the azo group can participate in electron transfer reactions, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenylhydrazine: Known for its use in the detection of carbonyl compounds.
4-Nitroaniline: Used in the synthesis of dyes and pigments.
Azo dyes: A broad class of compounds used for coloring textiles and other materials.
Uniqueness
4-((2,4-Dinitrophenyl)azo)-N-phenylnaphthalen-1-amine is unique due to its specific structure, which combines the properties of both 2,4-dinitrophenyl and azo compounds. This combination allows it to participate in a wide range of chemical reactions and makes it useful in various applications, from scientific research to industrial processes.
Eigenschaften
CAS-Nummer |
79811-55-5 |
|---|---|
Molekularformel |
C22H15N5O4 |
Molekulargewicht |
413.4 g/mol |
IUPAC-Name |
4-[(2,4-dinitrophenyl)diazenyl]-N-phenylnaphthalen-1-amine |
InChI |
InChI=1S/C22H15N5O4/c28-26(29)16-10-11-21(22(14-16)27(30)31)25-24-20-13-12-19(17-8-4-5-9-18(17)20)23-15-6-2-1-3-7-15/h1-14,23H |
InChI-Schlüssel |
LDNMUBGKPCFSHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=CC=C(C3=CC=CC=C32)N=NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


